molecular formula C15H15N3O2S B2649910 N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 1252483-03-6

N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B2649910
CAS No.: 1252483-03-6
M. Wt: 301.36
InChI Key: VLCRFLIXTQLVJT-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a cyanothiolan ring and a dihydro-oxazole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Cyanothiolan Ring: Starting with a suitable thiol and a nitrile compound, the cyanothiolan ring can be formed through a nucleophilic substitution reaction.

    Synthesis of the Dihydro-oxazole Moiety: The dihydro-oxazole ring can be synthesized by reacting an appropriate aldehyde with an amine and an isocyanate under controlled conditions.

    Coupling of the Two Moieties: The final step involves coupling the cyanothiolan ring with the dihydro-oxazole moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide: can be compared with other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined cyanothiolan and dihydro-oxazole structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c16-9-15(6-7-21-10-15)17-14(19)12-8-13(20-18-12)11-4-2-1-3-5-11/h1-5,13H,6-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCRFLIXTQLVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C2=NOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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